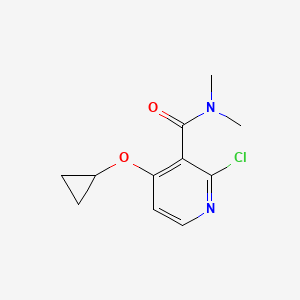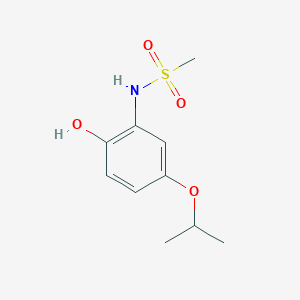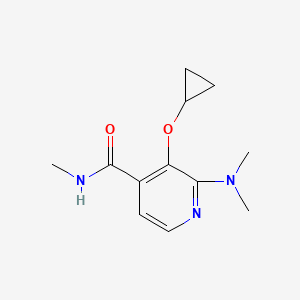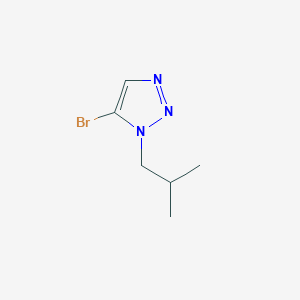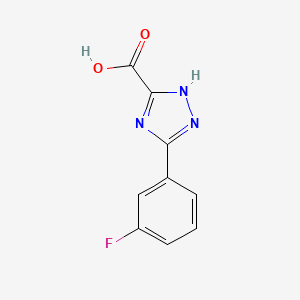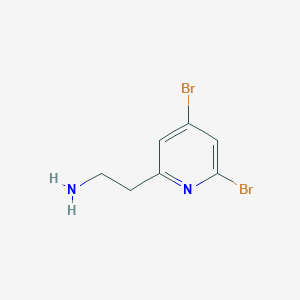
2-(4,6-Dibromopyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dibromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(4,6-Dibromopyridin-2-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 4,6-dibromo-2-pyridinecarboxaldehyde, which is then reduced to 4,6-dibromo-2-pyridinemethanol. This intermediate is then converted to this compound through a series of reactions involving amination .
Análisis De Reacciones Químicas
2-(4,6-Dibromopyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4,6-Dibromopyridin-2-YL)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fibrosis and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dibromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The ethanamine group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifibrotic activities .
Comparación Con Compuestos Similares
2-(4,6-Dibromopyridin-2-YL)ethanamine can be compared with other similar compounds, such as:
2-(4,6-Dimethylpyrimidin-2-YL)ethanamine: This compound has methyl groups instead of bromine atoms, leading to different chemical and biological properties.
2-(1-Methylpiperidin-4-yl)ethanamine: This compound has a piperidine ring instead of a pyridine ring, resulting in different reactivity and applications.
The unique presence of bromine atoms in this compound makes it particularly useful in halogen bonding studies and applications requiring specific halogen interactions.
Propiedades
Fórmula molecular |
C7H8Br2N2 |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2-(4,6-dibromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
Clave InChI |
XHZSHJFJMZWGBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



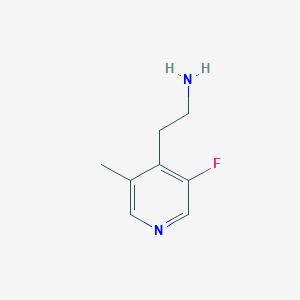
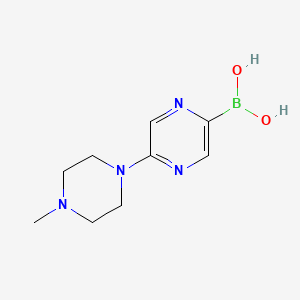
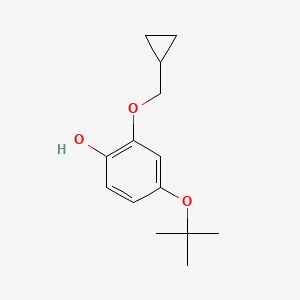
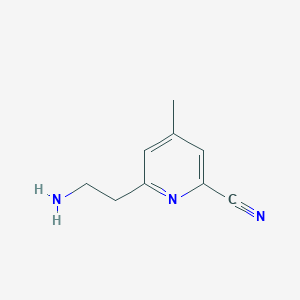
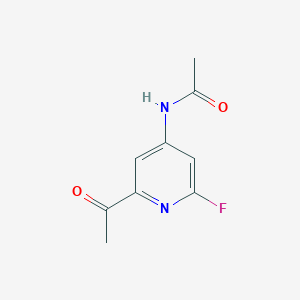
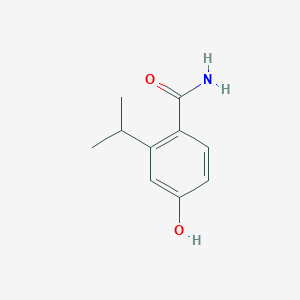
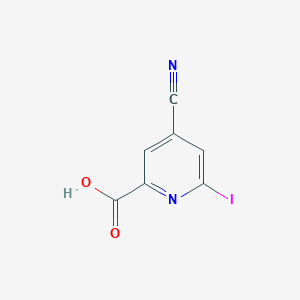
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
